N-(4-butoxyphenyl)butanamide

Lipophilicity Drug Design ADME

N-(4-Butoxyphenyl)butanamide (CAS 876187-54-1) is a secondary amide belonging to the N-(4-alkoxyphenyl)alkanamide class, defined by a butanamide moiety (C₃H₇CO–) linked to the nitrogen of a para‑butoxyaniline scaffold. Its computed physicochemical profile includes a molecular weight of 235.32 Da, a calculated logP of 3.52, a polar surface area (PSA) of 38 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and seven rotatable bonds.

Molecular Formula C14H21NO2
Molecular Weight 235.32g/mol
Cat. No. B496025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butoxyphenyl)butanamide
Molecular FormulaC14H21NO2
Molecular Weight235.32g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)CCC
InChIInChI=1S/C14H21NO2/c1-3-5-11-17-13-9-7-12(8-10-13)15-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16)
InChIKeyJZIJXAFLPQXHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butoxyphenyl)butanamide – Physicochemical Baseline & Procurement-Relevant Identity


N-(4-Butoxyphenyl)butanamide (CAS 876187-54-1) is a secondary amide belonging to the N-(4-alkoxyphenyl)alkanamide class, defined by a butanamide moiety (C₃H₇CO–) linked to the nitrogen of a para‑butoxyaniline scaffold [1]. Its computed physicochemical profile includes a molecular weight of 235.32 Da, a calculated logP of 3.52, a polar surface area (PSA) of 38 Ų, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and seven rotatable bonds [1]. The compound is primarily supplied as a solid building block for medicinal chemistry and chemical biology research, with commercial availability typically at a purity of 90 % as determined by HPLC [1].

Why N-(4-Butoxyphenyl)butanamide Cannot Be Casually Replaced by In‑Class Amides


Within the N-(4-alkoxyphenyl)alkanamide series, even small changes in the alkoxy or acyl chain length produce disproportionately large shifts in lipophilicity, aqueous solubility, and molecular flexibility [1][2]. Substituting the butanamide chain with an acetamide (as in N-(4-butoxyphenyl)acetamide) reduces logP by ~1.0–1.5 units, equivalent to a 10‑ to 30‑fold decrease in octanol‑water partitioning [1][2]. Similarly, truncating the butoxy substituent to methoxy (as in N-(4-methoxyphenyl)butanamide) lowers logP by ~1.0 unit [1]. These differences critically affect membrane permeability, protein binding, and metabolic stability, making direct substitution scientifically unjustified without dedicated comparative data.

Quantitative Differentiation of N-(4-Butoxyphenyl)butanamide Against Closest Analogs


Lipophilicity Advantage vs. the Direct Acetamide Analog (N‑(4‑Butoxyphenyl)acetamide)

N-(4-Butoxyphenyl)butanamide exhibits a computed logP of 3.52 [1], whereas its closest commercial analog, N-(4-butoxyphenyl)acetamide, displays a measured logP of 2.03–2.46 [2]. The additional ethylene unit in the butanamide acyl chain therefore increases lipophilicity by ΔlogP = 1.06–1.49, corresponding to roughly 10‑ to 30‑fold greater octanol‑water partitioning.

Lipophilicity Drug Design ADME

Lipophilicity Differentiation vs. the Methoxy Analog (N‑(4‑Methoxyphenyl)butanamide)

Extending the alkoxy chain from methoxy (C1) to butoxy (C4) within the N‑(4‑alkoxyphenyl)butanamide scaffold raises logP from ~2.5 to 3.52 [1], a gain of ~1.0 log unit. This trend is consistent with the Hansch π‑contribution of methylene groups (≈0.5 logP per –CH₂–) and confirms that the butoxy substituent provides a substantially more lipophilic character than the commonly used methoxy analog.

SAR Lipophilicity Medicinal Chemistry

Molecular Flexibility (Rotatable Bond Count) vs. N‑(4‑Butoxyphenyl)acetamide

N-(4-Butoxyphenyl)butanamide possesses seven rotatable bonds [1], compared with five rotatable bonds for N-(4-butoxyphenyl)acetamide [2]. The additional two rotatable bonds arise from the extended butanamide chain (–CH₂–CH₂–CO– vs. –CH₂–CO–) and confer greater conformational entropy.

Conformational Flexibility Ligand Efficiency Entropy

Synthetic Accessibility and Purity vs. N‑(4‑Butoxyphenyl)acetamide

The target compound is typically prepared via a direct amidation of 4‑butoxyaniline with butanoyl chloride, a straightforward one‑step procedure that bypasses the Williamson ether synthesis required for N‑(4‑butoxyphenyl)acetamide [1]. Current commercial sourcing lists a purity of 90 % (HPLC) from Princeton Biomolecular Research [1], while the acetamide analog is offered at 97 % purity from Bidepharm . The lower purity of the butanamide congener reflects its lesser commercial maturity, but this can be advantageous for researchers seeking scalable, custom‑synthesis‑amenable intermediates with controlled impurity profiles.

Synthesis Building Block Procurement

Procurement‑Driven Application Scenarios for N‑(4‑Butoxyphenyl)butanamide


CNS‑Penetrant Probe and Lead Optimization

With a calculated logP of 3.52, N-(4-butoxyphenyl)butanamide surpasses the commonly cited CNS permeability threshold of logP ≈ 3 . Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, or kinases expressed in the brain) can use this compound as a privileged fragment or building block to maintain or enhance blood–brain barrier penetration, especially when the alternative N-(4-butoxyphenyl)acetamide (logP 2.0–2.5) would be predicted to exhibit insufficient passive CNS distribution [1].

SAR Studies on Acyl Chain-Length in N-(4-Alkoxyphenyl)amides

The compound serves as the C4‑acyl member in a systematic SAR matrix that includes the C2‑acetyl and C3‑propanoyl congeners. The butanamide variant uniquely provides an additional –CH₂– unit that simultaneously raises logP by ~1.0–1.5 units and adds two rotatable bonds relative to the acetyl analog, enabling researchers to deconvolute lipophilicity‑driven effects from conformational entropy effects on target binding affinity and selectivity [1][2].

Lipophilic Pharmacophore Development for Membrane‑Associated Targets

Targets such as phospholipase A2, fatty acid amide hydrolase (FAAH), or nuclear hormone receptors often require lipophilic ligands. The butoxy‑butanamide combination delivers a logP >3.5 and a moderate PSA of 38 Ų , placing it in a physicochemical space that balances passive permeability with modest hydrogen‑bonding capacity. This profile is difficult to achieve with the methoxy analog (logP ~2.5) [1] or the ethoxy analog, making the target compound a strategically differentiated scaffold for lipid‑binding pocket engagement.

Chemical Biology Tool for HDAC or Amidase Activity Profiling

The secondary amide linkage in N-(4-butoxyphenyl)butanamide is a substrate mimetic for certain amidases and histone deacetylase (HDAC) isoforms that recognize butyramide pharmacophores. Although direct inhibitory data for this specific compound remain sparse, structurally related N‑(4‑butoxyphenyl)acetamides (e.g., bufexamac) are established HDAC6/10 inhibitors . The butanamide variant offers a distinct steric and electronic profile that can be exploited in selectivity profiling panels or as a negative control for acetyl‑lysine mimetics, provided that researchers validate activity in their own biochemical assays.

Quote Request

Request a Quote for N-(4-butoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.